2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide
Description
The compound 2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide is a heterocyclic derivative featuring a fused [1,3]thiazolo[3,4-a]quinazolinone core. Key structural attributes include:
- A sulfanylidene group at position 1 of the thiazole ring.
- A 3-methylphenyl substituent at position 3 of the quinazolinone system.
- An N,N-dipropylacetamide side chain at position 2.
The dipropylacetamide moiety may enhance lipophilicity, impacting bioavailability and metabolic stability .
Properties
IUPAC Name |
2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S2/c1-4-13-26(14-5-2)21(29)16-27-23-22(18-10-8-9-17(3)15-18)32-25(31)28(23)20-12-7-6-11-19(20)24(27)30/h6-12,15H,4-5,13-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLJLAHBAOFURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide is a member of the thiazoloquinazoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₁S
- Molecular Weight : 318.42 g/mol
This compound features a thiazoloquinazoline core, which is known for its potential pharmacological effects.
Antimicrobial Activity
Research has shown that derivatives of thiazoloquinazolines exhibit significant antimicrobial properties. For example, a study on related compounds demonstrated varying degrees of antibacterial activity against several pathogens, with minimum inhibitory concentration (MIC) values ranging from 10.7 to 21.4 μmol/mL for some derivatives .
Table 1: Antimicrobial Activity of Thiazoloquinazoline Derivatives
| Compound | MIC (μmol/mL) | Target Pathogen |
|---|---|---|
| 4d | 10.7 - 21.4 | E. coli |
| 4p | 15.0 - 25.0 | S. aureus |
| 3h | 12.5 - 22.5 | C. albicans |
The mechanisms through which these compounds exert their antimicrobial effects are multifaceted:
- Inhibition of Cell Wall Synthesis : Some thiazoloquinazolines disrupt bacterial cell wall synthesis, leading to cell lysis.
- DNA Interference : Others may interfere with DNA replication or transcription processes.
- Enzyme Inhibition : Certain derivatives inhibit key enzymes involved in metabolic pathways critical for bacterial survival.
Study on Antimicrobial Efficacy
A notable study evaluated the efficacy of various thiazoloquinazoline derivatives against a panel of bacterial and fungal strains. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced activity against resistant strains of bacteria .
In Vitro Studies
In vitro assays have shown that the compound activates large-conductance voltage- and Ca²⁺-activated K⁺ channels, suggesting potential therapeutic applications in conditions like overactive bladder syndrome (OAB). One derivative demonstrated an EC₅₀ of 2.89 μM in activating these channels, indicating strong pharmacological potential .
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that are beneficial in medicinal applications:
Anticancer Activity
Research indicates that compounds containing thiazole and quinazoline moieties often demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the target compound have shown promising results against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cells. The mechanism of action typically involves the inhibition of cell proliferation and induction of apoptosis through various pathways .
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial properties. The target compound's structure suggests potential activity against bacterial and fungal strains. Studies have indicated that certain thiazole-containing compounds possess broad-spectrum antimicrobial effects, making them candidates for further development as antibiotics .
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory activities. The thiazole ring can modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .
Synthesis and Characterization
The synthesis of 2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide typically involves multi-step organic reactions that include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the quinazoline moiety via condensation reactions.
- Final acetamide formation through acylation processes.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several studies highlight the efficacy of similar compounds in clinical settings:
- Cytotoxicity Study : A study evaluated various thiazole derivatives for their cytotoxicity against different cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly enhanced anticancer activity .
- Antimicrobial Evaluation : A series of thiazole-based compounds were tested against common pathogens. The results demonstrated that modifications to the thiazole structure could lead to increased antimicrobial potency .
Comparison with Similar Compounds
Target Compound vs. Pyrrolo-Thiazolo-Pyrimidine Derivatives
- Structural Similarity: The pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine scaffold in compound 8 () shares a fused thiazole system but lacks the quinazolinone ring.
Target Compound vs. Triazoloquinazoline Derivatives
- Example : N-(3-acetylphenyl)-2-[[4-(3-methoxypropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide ().
- Comparison: The triazolo[4,3-a]quinazoline core replaces the thiazolo[3,4-a]quinazolinone system. The 3-methoxypropyl substituent may improve solubility compared to the target’s 3-methylphenyl group .
Substituent Analysis
Acetamide Side Chains
Aromatic and Heterocyclic Substituents
- Target Compound : 3-Methylphenyl at position 3 introduces steric bulk and moderate electron-donating effects.
- Compound 869073-93-8 (): 3-Methoxyphenyl and thiadiazolo-triazine substituents may confer dual activity in kinase inhibition and oxidative stress modulation .
Pharmacological Implications
- Target Compound : The N,N-dipropylacetamide group may enhance blood-brain barrier penetration compared to polar substituents in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
